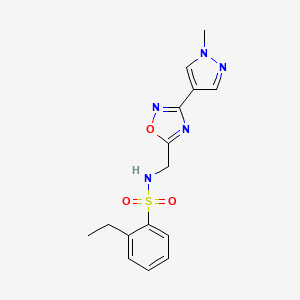
2-ethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Descripción
The compound 2-ethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a benzenesulfonamide group. This structure combines aromatic sulfonamide pharmacophores with heterocyclic systems, which are common in medicinal chemistry for modulating biological targets such as enzymes or receptors.
Propiedades
IUPAC Name |
2-ethyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-3-11-6-4-5-7-13(11)24(21,22)17-9-14-18-15(19-23-14)12-8-16-20(2)10-12/h4-8,10,17H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAOZZSRJLKXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-ethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, with the molecular formula C15H17N5O3S and a molecular weight of 347.39 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzenesulfonamide moiety linked to an oxadiazole and a pyrazole derivative. The IUPAC name reflects its intricate design, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O3S |
| Molecular Weight | 347.39 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and pyrazole moieties exhibit a wide range of biological activities. These include:
- Anticancer Activity : Derivatives of the oxadiazole scaffold have shown promising results against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against human colon adenocarcinoma and other cancer types .
- Antimicrobial Properties : Sulfonamides are known for their antibacterial activity. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections .
- Anti-inflammatory Effects : Compounds featuring pyrazole and oxadiazole rings have been documented to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which play significant roles in cancer progression and inflammation .
- Cell Cycle Arrest : Studies on related oxadiazole derivatives indicate that they can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is critical for the efficacy of anticancer agents .
- Interaction with Cellular Targets : The structural components allow for interactions with various cellular proteins, potentially disrupting critical signaling pathways involved in cell proliferation and survival .
Case Studies
Several studies have focused on the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study highlighted the synthesis of novel oxadiazole derivatives that exhibited significant antiproliferative activity against multiple cancer cell lines. The most active compound showed an IC50 value of approximately 92.4 µM across various types .
- Antimicrobial Evaluation : Research on sulfonamide derivatives demonstrated their effectiveness against a range of bacterial strains, reinforcing the importance of the sulfonamide functional group in antimicrobial activity .
- Inflammatory Response Modulation : A recent investigation into pyrazole-containing compounds revealed their potential to modulate inflammatory responses in vitro, suggesting therapeutic applications in inflammatory diseases .
Comparación Con Compuestos Similares
Research Implications and Limitations
- Structural Diversity : The 1,2,4-oxadiazole scaffold demonstrates versatility, with substitutions (e.g., sulfonamide, pyrimidine) influencing target selectivity and physicochemical properties.
- Data Gaps : Direct pharmacological data for the target compound are absent in accessible literature, necessitating further studies to elucidate its biological profile.
- Synthetic Challenges : Analogous compounds show moderate yields (e.g., 47% for Compound A), suggesting room for optimization in synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


